molecular formula C25H25N5O5 B2990291 methyl 4-(2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate CAS No. 1185099-14-2

methyl 4-(2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate

Cat. No. B2990291
CAS RN: 1185099-14-2
M. Wt: 475.505
InChI Key: XIBMHLACCCDRRS-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an ester group (benzoate), a pyrazolopyrimidine group, and an acetamido group. These functional groups suggest that this compound might have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex, due to the presence of several different functional groups. The pyrazolopyrimidine core would provide a rigid, planar structure, while the benzyl, ethyl, and acetamido groups would add complexity and potentially affect the compound’s physical and chemical properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The ester group could undergo hydrolysis or transesterification, while the pyrazolopyrimidine group might participate in various reactions depending on its substitution pattern .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ester group could make it relatively polar, while the benzyl and ethyl groups could contribute to its hydrophobicity .

Scientific Research Applications

Synthesis of Heterocyclic Systems

  • Synthesis of Fused Pyrimidinones : Research by Toplak et al. (1999) describes the use of a similar compound, Methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate, in synthesizing various heterocyclic systems like pyrido[1,2-a]pyrimidin-4-ones, pyrimido[1,2-b]pyridazin-4-ones, and thiazolo[3,2-a]pyrimidin-5-one. These compounds are of interest due to their potential applications in medicinal chemistry (Toplak et al., 1999).

  • Preparation of Pyrazolo[3,4-d]pyrimidines Derivatives : Rahmouni et al. (2016) explored the synthesis of novel pyrazolopyrimidines derivatives, highlighting their potential as anticancer and anti-5-lipoxygenase agents. These compounds were created through various chemical reactions, demonstrating the versatility of pyrazolopyrimidines in drug discovery (Rahmouni et al., 2016).

  • Antimicrobial Activity : A study by Khobragade et al. (2010) on Pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one derivatives revealed significant antimicrobial activity. This research underscores the potential use of these compounds in developing new antimicrobial agents (Khobragade et al., 2010).

Safety And Hazards

Without specific information, it’s difficult to provide details on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The study of complex organic molecules like this one is a vibrant area of research in chemistry. Future work could explore its synthesis, its reactivity, its physical and chemical properties, and its potential biological activity .

properties

IUPAC Name

methyl 4-[[2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O5/c1-4-30-22-21(16(2)27-30)28(25(34)29(23(22)32)14-17-8-6-5-7-9-17)15-20(31)26-19-12-10-18(11-13-19)24(33)35-3/h5-13H,4,14-15H2,1-3H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIBMHLACCCDRRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-(2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate

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